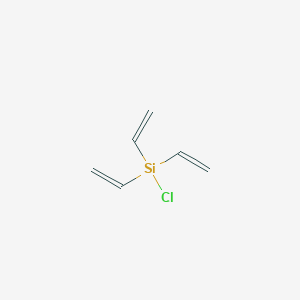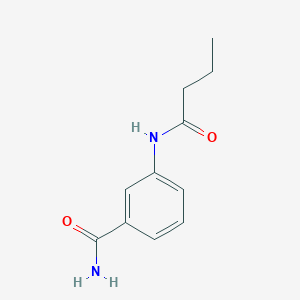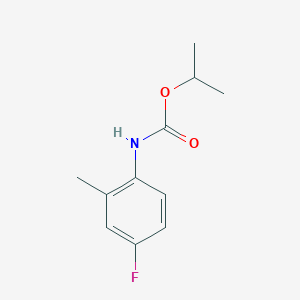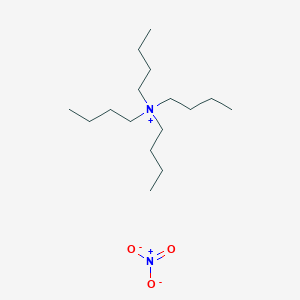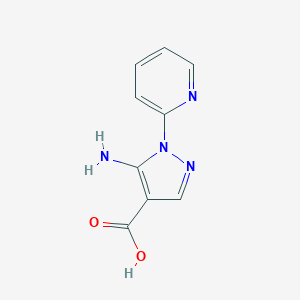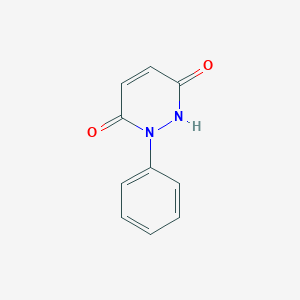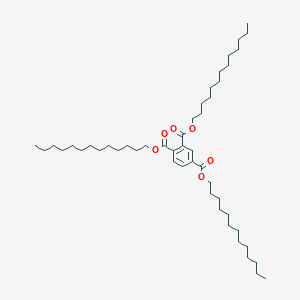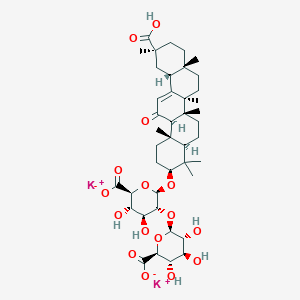
6-Acetyl-2,2-dimethylchroman-4-one
Overview
Description
6-Acetyl-2,2-dimethylchroman-4-one is a natural product found in Lasiolaena morii, Artemisia campestris, and other organisms with data available.
Scientific Research Applications
Inhibition of Insulin Release and Smooth Muscle Relaxants
6-Acetyl-2,2-dimethylchroman-4-one and its derivatives have been studied for their ability to target ATP-sensitive potassium channels. This effect is significant in inhibiting insulin release from pancreatic β-cells and relaxing vascular smooth muscle cells. These biological responses are indicative of interactions with specific ion channels, revealing the compound's potential in influencing insulin regulation and vascular functions (Pirotte et al., 2017).
Anti-Obesity Properties
Research on this compound isolated from Artemisia princeps showed its anti-obesity effects. The compound reduced lipid accumulation and downregulated key adipogenic markers in human bone marrow-derived mesenchymal stromal cells, thus inhibiting adipocyte formation. This suggests its potential use in treating obesity and related complications (Karadeniz et al., 2020).
Synthesis and Chemical Transformations
This compound has been synthesized through various chemical reactions, highlighting its versatility in organic synthesis. For instance, synthesis through Friedel-Crafts reaction and dehydrogenation with DDQ in anhydrous benzene has been documented. Such synthetic pathways are crucial for producing this compound for further biological and pharmacological studies (NakayamaMitsuru et al., 1972; Tsukayama, 1974).
Bacteriostatic Properties
A study identified this compound as a constituent in Euodia lunu-ankenda, demonstrating bacteriostatic properties. This finding opens avenues for exploring its role in antibacterial applications and developing new bacteriostatic agents (Manandhar et al., 1985).
Anti-platelet Aggregation Activity
Research has shown that this compound exhibits anti-platelet aggregation activity, particularly when induced by arachidonic acid in vitro. This suggests its potential therapeutic application in preventing thrombotic diseases (Lin et al., 2000).
Mechanism of Action
Target of Action
6-Acetyl-2,2-dimethylchroman-4-one is a natural compound with low anti-cancer activity
Mode of Action
It has been identified as a bioactive constituent that exerts anti-obesity properties via suppressing adipocyte formation .
Biochemical Pathways
It is known to influence the process of adipogenesis .
Result of Action
It has been shown to have anti-obesity properties by suppressing adipocyte formation .
Biochemical Analysis
Biochemical Properties
6-Acetyl-2,2-dimethylchroman-4-one plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-platelet aggregation activity induced by arachidonic acid . The compound’s interaction with these biomolecules suggests its potential in modulating biochemical pathways related to inflammation and cancer . Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which is crucial for cellular energy homeostasis .
Cellular Effects
This compound influences various cellular processes. It has been observed to suppress adipogenic differentiation of human bone marrow-derived mesenchymal stromal cells via activation of AMPK . This activation leads to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of cell growth, differentiation, and apoptosis, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It has been found to inhibit certain enzymes and activate others, such as AMPK . These interactions result in changes in gene expression and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties . The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for optimizing its therapeutic potential while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways includes modulation of glucose and lipid metabolism, which are critical for maintaining energy homeostasis . Its impact on metabolic pathways highlights its potential in treating metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic efficacy .
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it exerts its effects . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
6-acetyl-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-4-5-12-10(6-9)11(15)7-13(2,3)16-12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWLEUNYCBGFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439263 | |
| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68799-41-7 | |
| Record name | 6-acetyl-2,2-dimethylchroman-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 6-acetyl-2,2-dimethylchroman-4-one?
A1: this compound has demonstrated interesting biological activities in in vitro studies:
- Anti-obesity activity: This compound has shown potential in suppressing adipogenesis, the process of fat cell formation, in human bone marrow-derived mesenchymal stromal cells (hBM-MSCs). [] This effect is thought to be mediated by the activation of AMPK, an enzyme involved in cellular energy regulation, and the modulation of various signaling pathways related to adipogenesis. []
- Anti-platelet aggregation activity: this compound has exhibited significant anti-platelet aggregation activity in in vitro experiments. [] Platelet aggregation is a crucial step in blood clot formation, making this finding potentially relevant for cardiovascular health.
Q2: From which natural sources can this compound be isolated?
A2: this compound has been successfully isolated from the following plant sources:
- Artemisia princeps: This dietary plant, also known as Japanese mugwort, has yielded this compound as one of its bioactive constituents. []
- Gynura japonica: This plant, commonly called velvet plant or edible gynura, has also been identified as a source of this compound. []
Q3: What are the potential molecular mechanisms underlying the observed anti-adipogenic effect of this compound?
A3: Research suggests that this compound might exert its anti-adipogenic effects through multiple mechanisms:
- AMPK activation: The compound appears to stimulate the phosphorylation of AMPK, leading to its activation. [] AMPK activation is known to inhibit adipogenesis and promote fat oxidation.
- Modulation of adipogenic markers: this compound has been observed to downregulate the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c. [] These factors play a crucial role in driving the differentiation of pre-adipocytes into mature adipocytes.
- Regulation of signaling pathways: The compound may influence adipogenesis by modulating signaling pathways such as the p38 and JNK MAPK pathways, as well as the β-catenin-dependent Wnt10b pathway. [] These pathways are involved in various cellular processes, including cell differentiation and proliferation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


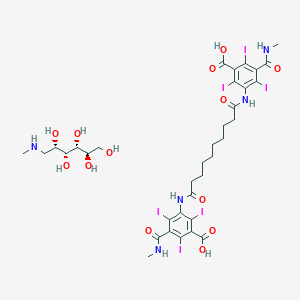
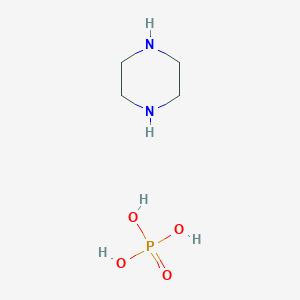
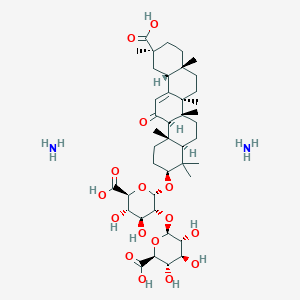
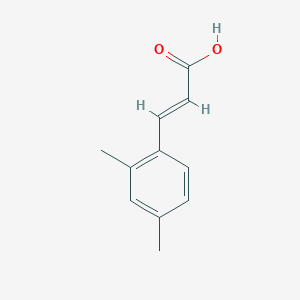
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
